2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfinyl group, a chloro group, and a naphthyl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-1-(naphthalen-2-yl)ethanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfinyl group yields a sulfone, while reduction of the chloro group results in the corresponding hydrocarbon.
Scientific Research Applications
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s biological activity. The naphthyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(Naphthalen-2-yl)ethanone: Lacks the benzenesulfinyl and chloro groups, resulting in different reactivity and applications.
2-(Cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one: Contains a cyanosulfanyl group instead of a benzenesulfinyl group, leading to distinct chemical properties and uses.
The presence of the benzenesulfinyl and chloro groups in this compound imparts unique reactivity and makes it a versatile compound in various scientific applications.
Properties
CAS No. |
162147-96-8 |
---|---|
Molecular Formula |
C18H13ClO2S |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-2-chloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H13ClO2S/c19-18(22(21)16-8-2-1-3-9-16)17(20)15-11-10-13-6-4-5-7-14(13)12-15/h1-12,18H |
InChI Key |
IRELWEGSVSBRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.